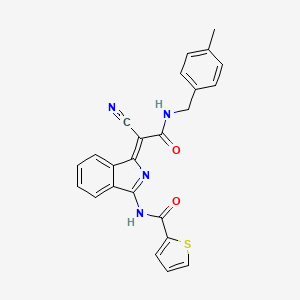![molecular formula C22H22N4O4S B2490262 N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 898622-31-6](/img/structure/B2490262.png)
N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide" often involves multi-step chemical reactions, starting with the formation of key intermediates such as acetamides and triazoles. These intermediates are then further reacted through processes like O-alkylation, sulfanylation, and cyclization to achieve the desired compound. For instance, N-sulfonyl-1,2,3-triazoles have been reported to react with thioesters in the presence of a rhodium(II) catalyst to produce β-sulfanyl enamides, a process that involves nucleophilic addition and intramolecular migration of acyl groups (Miura et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds like "N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide" is characterized by several functional groups attached to a central framework, which may include acetamide, sulfanyl, and triazinyl moieties. Crystallographic studies can reveal the conformation, bond lengths, and angles within the molecule, providing insights into its 3D arrangement and potential reactivity sites. For similar structures, crystallographic analysis has shown folded conformations stabilized by intramolecular hydrogen bonding (Subasri et al., 2017).
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with structures similar to N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide are often synthesized and characterized to understand their properties and potential applications. For example, sulfanilamide derivatives have been synthesized and characterized using techniques like IR, NMR, and UV-Vis spectra, with their crystal structures determined by X-ray diffraction. These methods help in understanding the molecular conformation and hydrogen bond network properties of such compounds, which are crucial for their potential applications in scientific research (Lahtinen et al., 2014).
Potential Biological Activities
The biological activities of compounds structurally related to N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide are diverse and can include antimicrobial and enzyme inhibition properties. For instance, sulfanilamide derivatives have been screened for their antibacterial and antifungal activities against various strains, providing insights into their potential use in developing new antimicrobial agents (Lahtinen et al., 2014). Another study on oxadiazole derivatives demonstrated their potential in inhibiting enzymes like acetylcholinesterase, suggesting their possible application in treating diseases related to enzyme dysfunction (Rehman et al., 2013).
Chemiluminescence and Antioxidant Activities
Some derivatives have been explored for their chemiluminescence properties, which could be useful in analytical chemistry and biological imaging. The base-induced decomposition of certain sulfanyl-substituted dioxetanes, for example, has been studied for light emission, suggesting applications in chemiluminescent probes or sensors (Watanabe et al., 2010). Additionally, the antioxidant activity of certain heterocyclic compounds has been evaluated, indicating their potential as sources of biologically active compounds with antioxidant properties, which could have implications in pharmaceuticals and nutraceuticals (Firpo et al., 2019).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-3-30-18-10-4-15(5-11-18)12-19-21(29)24-22(26-25-19)31-13-20(28)23-17-8-6-16(7-9-17)14(2)27/h4-11H,3,12-13H2,1-2H3,(H,23,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIFTZICKKFGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)

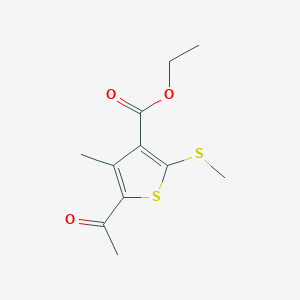

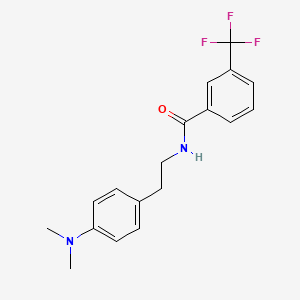
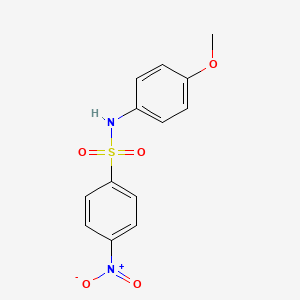
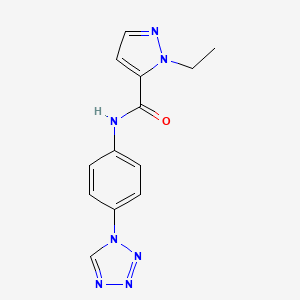
![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2490193.png)
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2490194.png)
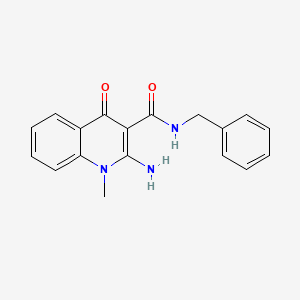
![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2490197.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)
